Furin Inhibitor II (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

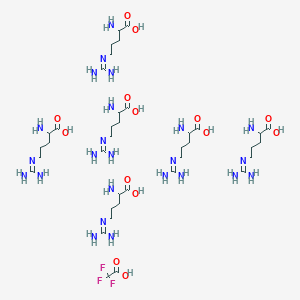

Furin Inhibitor II (TFA), also known as Hexa-D-arginine TFA, is a stable and potent inhibitor of furin, a subtilisin-like proprotein convertase. Furin plays a crucial role in the activation of various precursor proteins into their biologically active forms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furin Inhibitor II (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps :

Peptide Chain Assembly: The peptide chain is assembled on a solid support using N-Fmoc protected amino acids. Each amino acid is coupled to the growing chain using O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphate (HBTU) as the coupling reagent.

Deprotection: The Fmoc group is removed using 20% piperidine in anhydrous N,N-dimethylformamide (DMF).

Cleavage and Purification: The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water. The resulting peptide is then precipitated, centrifuged, and dried.

Industrial Production Methods

Industrial production of Furin Inhibitor II (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Furin Inhibitor II (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphate (HBTU)

Deprotection Reagent: 20% piperidine in anhydrous N,N-dimethylformamide (DMF)

Cleavage Reagent: Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water

Major Products

The major product formed from these reactions is the Hexa-D-arginine peptide, which is then converted to its TFA salt form .

Applications De Recherche Scientifique

Furin Inhibitor II (TFA) has a wide range of scientific research applications, including :

Virology: It is used to inhibit the activation of viral proteins, such as the spike protein of SARS-CoV-2, thereby preventing viral entry into host cells.

Toxin Inhibition: It blocks the activation of bacterial toxins, such as Pseudomonas exotoxin A and anthrax toxin, both in vitro and in vivo.

Cancer Research: It is used to study the role of furin in the activation of pro-proteins involved in cancer progression.

Immunology: It helps in understanding the role of furin in immune responses and the processing of immune-related proteins.

Mécanisme D'action

Furin Inhibitor II (TFA) exerts its effects by binding to the active site of furin, thereby preventing the enzyme from cleaving its substrate proteins. The active site of furin is negatively charged, and the positively charged Hexa-D-arginine peptide effectively inhibits its activity . This inhibition blocks the activation of various pro-proteins, including viral proteins and bacterial toxins, thereby preventing their biological effects.

Comparaison Avec Des Composés Similaires

Furin Inhibitor II (TFA) is unique due to its high specificity and potency in inhibiting furin. Similar compounds include :

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk): Another potent furin inhibitor used in various research applications.

α1-Antitrypsin Portland: Used in the inhibition of HIV Env protein.

Guanidinylated Aryl 2,5-Dideoxystreptamine Derivatives (GADDs): These compounds also exhibit anti-furin activity at nanomolar concentrations.

Furin Inhibitor II (TFA) stands out due to its stability and effectiveness in both in vitro and in vivo studies, making it a valuable tool in scientific research .

Propriétés

Formule moléculaire |

C38H85F3N24O14 |

|---|---|

Poids moléculaire |

1159.2 g/mol |

Nom IUPAC |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/6C6H14N4O2.C2HF3O2/c6*7-4(5(11)12)2-1-3-10-6(8)9;3-2(4,5)1(6)7/h6*4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,6,7) |

Clé InChI |

CLXOAXAOLSYNEV-UHFFFAOYSA-N |

SMILES canonique |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

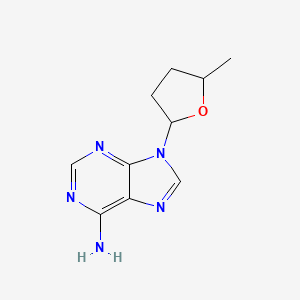

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)

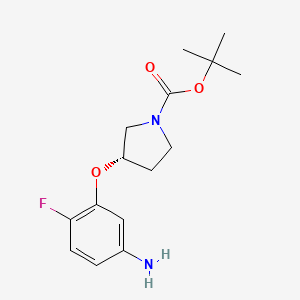

![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

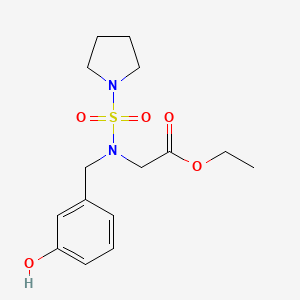

![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)